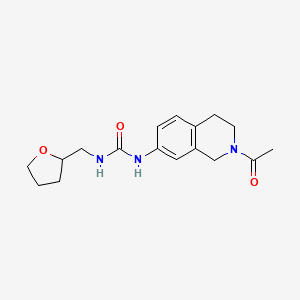

1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(oxolan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-12(21)20-7-6-13-4-5-15(9-14(13)11-20)19-17(22)18-10-16-3-2-8-23-16/h4-5,9,16H,2-3,6-8,10-11H2,1H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEQPTRFWDMCHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a tetrahydroisoquinoline core that is linked to a urea moiety through a tetrahydrofuran side chain. The unique structure allows for various interactions with biological targets, enhancing its potential therapeutic efficacy.

Antioxidant Activity

Studies have shown that THIQ derivatives exhibit significant antioxidant properties. The presence of the acetyl group and the tetrahydrofuran moiety may contribute to increased electron donation capabilities, thus neutralizing free radicals and reducing oxidative stress in biological systems .

Neuroprotective Effects

Research indicates that compounds similar to this compound can protect neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer's disease. For instance, THIQ analogs have been shown to reduce amyloid-beta toxicity in Drosophila models by improving motor functions and extending lifespan . This suggests potential applications in treating neurodegenerative disorders.

Anticancer Properties

The compound's structural characteristics may also confer anticancer activity. THIQ derivatives have been reported to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific interactions with tumor markers and pathways are under investigation but suggest a promising avenue for cancer therapy .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in oxidative stress and inflammation.

- Receptor Modulation : It might interact with neurotransmitter receptors, enhancing neuroprotective signaling pathways.

- Gene Expression Regulation : The compound could influence gene expression related to cell survival and apoptosis through modulation of transcription factors.

Case Studies

Comparison with Similar Compounds

Key Observations:

Structural Diversity: The target compound’s urea linker distinguishes it from glycosidic (Compound 10, ) or sulfonamide (Compound 5d, ) linkages in analogs. Urea’s hydrogen-bonding capacity may improve target selectivity compared to esters or ethers.

Synthetic Challenges: Microwave-assisted synthesis (Compound 5d, ) yielded only 19.2%, suggesting difficulties in forming acetyl-tetrahydroisoquinoline derivatives. In contrast, conventional glycosidation (Compound 10, ) achieved 92% yield, highlighting the efficiency of well-optimized reactions.

Metabolic and Toxicological Considerations :

- Tetrahydrofuran-containing compounds (e.g., tetrahydrofurfuryl acrylate) metabolize to tetrahydrofurfuryl alcohol, which is associated with renal and hepatic toxicity . This suggests the target compound’s tetrahydrofuran-methyl group may require metabolic stability studies.

Pharmacological Implications

- Tetrahydroisoquinoline Core: Present in both the target compound and Compound 5d , this moiety is linked to interactions with adrenergic and opioid receptors. The acetyl group may modulate electron density, affecting binding kinetics.

- Urea vs. Thiophene-Benzoyl : Urea derivatives (target compound vs. 7a ) exhibit divergent solubility profiles; the thiophene’s aromaticity in 7a may enhance membrane permeability but reduce aqueous solubility compared to the target’s tetrahydrofuran group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.